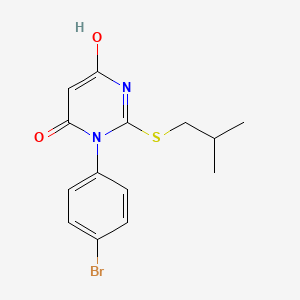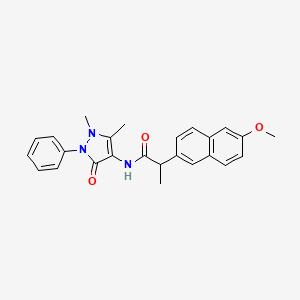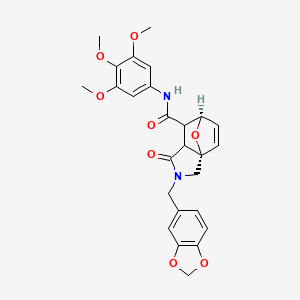
3-(4-bromophenyl)-6-hydroxy-2-(isobutylsulfanyl)pyrimidin-4(3H)-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(4-bromophenyl)-6-hydroxy-2-(isobutylsulfanyl)pyrimidin-4(3H)-one is a heterocyclic compound that belongs to the pyrimidine family. Pyrimidine derivatives are known for their wide range of pharmacological activities, making them valuable in medicinal chemistry and drug discovery .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-bromophenyl)-6-hydroxy-2-(isobutylsulfanyl)pyrimidin-4(3H)-one typically involves multiple steps. One common method starts with the esterification of nicotinic acid, followed by oxidation with 3-chloroperoxybenzoic acid (mCPBA) to yield pyridine N-oxides. Subsequent nucleophilic substitution reactions lead to the formation of the desired pyrimidine derivative .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimizing the reaction conditions to maximize yield and purity while minimizing costs and environmental impact.
Análisis De Reacciones Químicas
Types of Reactions
3-(4-bromophenyl)-6-hydroxy-2-(isobutylsulfanyl)pyrimidin-4(3H)-one can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone.
Reduction: The bromine atom can be reduced to a hydrogen atom.
Substitution: The bromine atom can be substituted with other functional groups, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) are often used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide (NaN3) or thiourea (NH2CSNH2).
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group would yield a ketone, while substitution of the bromine atom with an amine would produce an amino derivative .
Aplicaciones Científicas De Investigación
3-(4-bromophenyl)-6-hydroxy-2-(isobutylsulfanyl)pyrimidin-4(3H)-one has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Studied for its potential biological activities, including antimicrobial and antiviral properties.
Mecanismo De Acción
The mechanism of action of 3-(4-bromophenyl)-6-hydroxy-2-(isobutylsulfanyl)pyrimidin-4(3H)-one involves its interaction with specific molecular targets and pathways. For example, it may inhibit enzymes involved in collagen production, thereby reducing fibrosis. The exact molecular targets and pathways are still under investigation .
Comparación Con Compuestos Similares
Similar Compounds
1H-pyrazolo[3,4-b]pyridine derivatives: Known for their anti-cancer properties.
Pyrazolo[3,4-d]pyrimidine derivatives: Studied for their potential as CDK2 inhibitors in cancer therapy.
1H-pyrrolo[2,3-b]pyridine derivatives: Investigated for their ability to inhibit fibroblast growth factor receptors (FGFRs).
Uniqueness
3-(4-bromophenyl)-6-hydroxy-2-(isobutylsulfanyl)pyrimidin-4(3H)-one is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Its potential anti-fibrotic properties and ability to inhibit collagen production set it apart from other pyrimidine derivatives .
Propiedades
Fórmula molecular |
C14H15BrN2O2S |
|---|---|
Peso molecular |
355.25 g/mol |
Nombre IUPAC |
3-(4-bromophenyl)-6-hydroxy-2-(2-methylpropylsulfanyl)pyrimidin-4-one |
InChI |
InChI=1S/C14H15BrN2O2S/c1-9(2)8-20-14-16-12(18)7-13(19)17(14)11-5-3-10(15)4-6-11/h3-7,9,18H,8H2,1-2H3 |
Clave InChI |
XHEGJLDBSRAVKS-UHFFFAOYSA-N |
SMILES canónico |
CC(C)CSC1=NC(=CC(=O)N1C2=CC=C(C=C2)Br)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3-(3-{[(4-bromophenyl)sulfonyl]amidyl}-1,4-dioxo-1,4-dihydro-2-naphthalenyl)-1-ethyl-1H-imidazol-3-ium](/img/structure/B13375363.png)


![2-[({5-Nitro-2-furyl}methyl)amino]-5-methyl-1,3,4-thiadiazole](/img/structure/B13375371.png)
![3-[2-(3-bromophenyl)-2-oxoethyl]-3-hydroxy-1-isobutyl-1,3-dihydro-2H-indol-2-one](/img/structure/B13375379.png)
![4-{2-(Fluoromethyl)-4-[(4-methylphenyl)sulfonyl]-1,3-oxazol-5-yl}morpholine](/img/structure/B13375386.png)
![6-[4-(2-chlorophenyl)-6-(4-methoxyphenyl)-2-pyridinyl]-2H-1,4-benzoxazin-3(4H)-one](/img/structure/B13375388.png)
![N-{5-[(4-methylbenzyl)sulfanyl]-1H-1,2,4-triazol-3-yl}acetamide](/img/structure/B13375399.png)
![14-(4-chlorophenyl)-17-thia-2,13,15-triazatetracyclo[8.7.0.03,8.012,16]heptadeca-1,3,5,7,9,13,15-heptaen-11-ol](/img/structure/B13375403.png)
![3-[(1H-indol-3-ylmethyl)thio]-N-[3-(trifluoromethyl)phenyl]propanamide](/img/structure/B13375410.png)
![N-(2-methoxyphenyl)-2-(2-thienyl)imidazo[1,2-a]pyrazin-3-amine](/img/structure/B13375413.png)
![N-[4-(2,5-dimethylphenyl)-1,3-thiazol-2-yl]-N-(1-{[4-(2,5-dimethylphenyl)-1,3-thiazol-2-yl]amino}pentyl)amine](/img/structure/B13375416.png)
![5-{[2-(5-Isoxazolyl)-4-methylphenoxy]methyl}-1,3,4-oxadiazole-2-thiol](/img/structure/B13375437.png)
![N-{[6-(3-ethoxyphenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-3-yl]methyl}-N,N-diethylamine](/img/structure/B13375449.png)
